3-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Catalog No.
S13465714
CAS No.
M.F
C13H18BNO4
M. Wt
263.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan...

Product Name

3-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

IUPAC Name

3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one

Molecular Formula

C13H18BNO4

Molecular Weight

263.10 g/mol

InChI

InChI=1S/C13H18BNO4/c1-8(16)10-6-9(7-15-11(10)17)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H,15,17)

InChI Key

NTNYAYVEWKHEPK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)C(=O)C

3-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a complex organic compound characterized by its unique structure that includes a pyridine ring fused with a dioxaborolane moiety. The compound features an acetyl group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 5-position of the pyridine. This structure contributes to its potential utility in various chemical and biological applications.

Typical of pyridine derivatives and boron-containing compounds. Key reactions may include:

  • Nucleophilic Substitution: The presence of the boron atom allows for nucleophilic attack, which can lead to the formation of new carbon-boron bonds.
  • Acylation: The acetyl group can undergo further acylation reactions under specific conditions, allowing for modifications that enhance its reactivity or solubility.
  • Cross-Coupling Reactions: The boron atom can facilitate cross-coupling reactions with organometallic reagents, making it a valuable intermediate in synthetic organic chemistry.

The synthesis of 3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves:

  • Formation of Dioxaborolane: Starting from boronic acids or esters and appropriate alcohols through condensation reactions.
  • Pyridine Functionalization: Acetylation of pyridine derivatives using acetic anhydride or acetyl chloride.
  • Coupling Reaction: Combining the dioxaborolane and pyridine components using palladium-catalyzed coupling methods to form the final product.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals due to its unique structural features.
  • Material Science: Utilized in the development of boron-containing polymers or materials with specific electronic properties.
  • Agricultural Chemistry: Potential use in designing agrochemicals that leverage its biological activity.

Studies on the interactions of 3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one with other biological molecules are essential for understanding its mechanism of action. Potential areas of investigation include:

  • Protein Binding Studies: To assess how this compound interacts with target proteins or enzymes.
  • Cellular Uptake Studies: Evaluating how effectively the compound penetrates cell membranes and its subsequent biological effects.

Several compounds share structural similarities with 3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Aminopyrimidine-5-boronic acidContains a pyrimidine ring and boronic acid functionalityKnown for its role in Suzuki coupling reactions
1,3-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneFeatures multiple dioxaborolane groups attached to a benzene ringDemonstrates enhanced stability and reactivity due to multiple boron centers
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoateContains an ethylene group and dioxaborolane moietyExhibits different reactivity patterns due to the propenoate group

The uniqueness of 3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one lies in its dual functionality as both a pyridine derivative and a boron-containing compound. This combination may provide distinctive chemical properties and biological activities not found in other similar compounds.

The molecular architecture of 3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one comprises three key components:

  • A pyridin-2(1H)-one ring system, characterized by a six-membered aromatic ring with a ketone group at position 2.
  • An acetyl group (-COCH₃) at position 3, which introduces electron-withdrawing effects and potential sites for further functionalization.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5, a pinacol-derived boronic ester known for stabilizing boron centers and enhancing solubility in organic solvents.

The IUPAC name systematically reflects these substituents:

  • The parent structure, pyridin-2(1H)-one, indicates the ketone at position 2.
  • 3-Acetyl specifies the acetyl substituent at position 3.
  • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) denotes the boronic ester at position 5.

Comparative analysis with structurally analogous compounds highlights distinct features. For instance, replacing the acetyl group with an acetamide moiety yields N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide (CAS 1201645-46-6), which shares the boronic ester group but differs in the nitrogen-linked substituent. Similarly, 3-amino-2-methoxypyridine-5-boronic acid pinacol ester (CAS 893440-50-1) demonstrates how variations in substituent identity and position influence reactivity.

Compound NameMolecular FormulaKey Substituents
Target CompoundC₁₃H₁₇BNO₃3-acetyl, 5-boronic ester
N-(5-Boronic ester-pyridin-3-yl)acetamideC₁₃H₁₉BN₂O₃3-acetamide, 5-boronic ester
3-Amino-2-methoxy-5-boronic ester pyridineC₁₂H₁₉BN₂O₃3-amino, 2-methoxy, 5-boronic ester

The acetyl group’s electron-withdrawing nature modulates the pyridinone ring’s electronic density, potentially enhancing reactivity toward electrophilic substitution or metal-catalyzed couplings.

Historical Development in Boron-Containing Heterocycles

Boron’s incorporation into heterocyclic frameworks dates to the mid-20th century, driven by discoveries in medicinal chemistry and materials science. Early work focused on benzoboroxoles and benzodiazaborinones, such as 1-hydroxy-1H-2,4,1-benzodiazaborin-3-one, which demonstrated antimicrobial properties. These studies established boron’s ability to mimic carbon in aromatic systems while introducing unique reactivity due to its empty p-orbital.

The advent of Suzuki-Miyaura cross-coupling in the 1980s revolutionized boron chemistry, spurring interest in stable boronic esters like pinacol derivatives. These esters addressed the hygroscopicity and instability of free boronic acids, enabling broader applications in synthesis. For example, 3-acetylpyridine-5-boronic acid pinacol ester (CAS 1103862-13-0) emerged as a key intermediate for constructing biaryl systems in drug discovery.

The target compound represents an evolution of these themes, combining a pyridinone core—a motif prevalent in natural products and pharmaceuticals—with a boronic ester. This design leverages boron’s ability to facilitate carbon-carbon bond formation while retaining the pharmacological relevance of the pyridinone scaffold.

Role of Boronic Esters in Modern Organic Synthesis

Boronic esters are indispensable in contemporary synthesis due to their:

  • Stability: Unlike boronic acids, pinacol esters resist protodeboronation and oxidation, enabling storage and handling under ambient conditions.
  • Reactivity: They participate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex aryl-aryl bonds central to pharmaceuticals and agrochemicals.
  • Tunability: Substituents on the boronic ester (e.g., methyl groups in pinacol) fine-tune steric and electronic properties, optimizing reactivity for specific transformations.

In the context of 3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, the boronic ester group serves dual roles:

  • Cross-Coupling Substrate: The compound can act as a boron-containing partner in Suzuki reactions, coupling with aryl halides to form bipyridinone derivatives. Such structures are valuable in developing kinase inhibitors or fluorescent materials.
  • Directing Group: The boron center may coordinate transition metals, directing functionalization at specific positions on the pyridinone ring.

For instance, 2-(piperidin-1-ylamino)pyridine-5-boronic acid pinacol ester (CAS 1073354-35-4) exemplifies how boronic esters enable the introduction of amine functionalities into aromatic systems, a strategy applicable to the target compound.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

263.1328882 g/mol

Monoisotopic Mass

263.1328882 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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